2-Amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-(3-methyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-(3-methyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoline core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-(3-methyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2-methylbenzaldehyde, 3-methyl-2-thiophenecarboxaldehyde, and dimedone.
Condensation Reaction: The initial step involves a condensation reaction between 3-chloro-2-methylbenzaldehyde and 3-methyl-2-thiophenecarboxaldehyde in the presence of a base like piperidine to form an intermediate.
Cyclization: The intermediate undergoes cyclization with dimedone under acidic conditions to form the quinoline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions and purifications.
Temperature Control: Precise temperature control to avoid side reactions and degradation of the product.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-(3-methyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Substitution: Halogenation or nitration reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation Products: Quinoline N-oxides.
Reduction Products: Hydroxy derivatives.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its structural similarity to naturally occurring bioactive molecules.
Medicine
In medicinal chemistry, 2-Amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-(3-methyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-(3-methyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA, inhibit enzyme activity, or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are well-known for their antimalarial properties.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid, used in organic synthesis and materials science.
Uniqueness
The uniqueness of 2-Amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-(3-methyl-2-thienyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile lies in its combined structural features of quinoline and thiophene rings, along with specific functional groups that confer distinct chemical and biological properties.
Properties
CAS No. |
421584-66-9 |
---|---|
Molecular Formula |
C24H24ClN3OS |
Molecular Weight |
438.0 g/mol |
IUPAC Name |
2-amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-4-(3-methylthiophen-2-yl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H24ClN3OS/c1-13-8-9-30-22(13)20-15(12-26)23(27)28(17-7-5-6-16(25)14(17)2)18-10-24(3,4)11-19(29)21(18)20/h5-9,20H,10-11,27H2,1-4H3 |
InChI Key |
UMOFBHMZQMNANT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=C(C(=CC=C4)Cl)C)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.